Einecs 285-128-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85030-04-2 |

|---|---|

Molecular Formula |

C20H44N2O10 |

Molecular Weight |

472.6 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;octanedioic acid |

InChI |

InChI=1S/C8H14O4.2C6H15NO3/c9-7(10)5-3-1-2-4-6-8(11)12;2*8-4-1-7(2-5-9)3-6-10/h1-6H2,(H,9,10)(H,11,12);2*8-10H,1-6H2 |

InChI Key |

FGQABOZGVBGOLT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to EINECS 285-128-7: Cocamidopropyl Betaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical substance identified by EINECS number 285-128-7, a complex mixture of amidoamines and betaines commonly referred to as Cocamidopropyl Betaine (CAPB). Due to its amphoteric surfactant properties, it is a widely utilized ingredient in the cosmetic and personal care industries.[1][2][3][4][5]

Chemical Identity and Structure

EINECS 285-128-7 corresponds to the chemical name: 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-C8-18-acyl derivs., inner salts . This nomenclature describes a mixture of related compounds where the acyl group is derived from fatty acids with carbon chain lengths ranging from 8 to 18. These fatty acids are typically sourced from coconut oil.[6]

The representative structure of Cocamidopropyl Betaine features a fatty acid amide linked to a propyl dimethylamino group, which is further quaternized with a carboxymethyl group. This zwitterionic nature, possessing both a cationic quaternary ammonium group and an anionic carboxylate group, is key to its function as a surfactant.[2][7][8]

A common representative molecule in this mixture is derived from lauric acid (a C12 fatty acid), which is abundant in coconut oil.[6]

Physicochemical Properties

Cocamidopropyl Betaine is typically supplied as a pale yellow aqueous solution.[2][6] Its properties make it a versatile ingredient in various formulations.

| Property | Value | Reference |

| Appearance | Clear to slight yellow liquid | [6] |

| Density | ~1.05 g/cm³ | [6] |

| Boiling Point | > 100 °C (212 °F; 373 K) | [6] |

| Melting Point | < -10 °C (14 °F; 263 K) | [6] |

| Solubility | Soluble in water | [2] |

| pH (1% aqueous solution) | 4.5 - 5.5 (typical for shampoos) | [4] |

Experimental Protocols

Synthesis of Cocamidopropyl Betaine

The industrial synthesis of Cocamidopropyl Betaine is generally a two-step process.[9][10]

Step 1: Amidation

-

Reactants: Fatty acids from coconut oil (or their methyl esters) and dimethylaminopropylamine (DMAPA).[11][12]

-

Procedure:

-

The fatty acids and DMAPA are charged into a reactor.

-

The mixture is heated to approximately 175°C.[12]

-

Water is continuously removed to drive the reaction towards the formation of the fatty amidoamine intermediate.[12]

-

The reaction is monitored until the free fatty acid content is below 1%.[12]

-

Excess DMAPA is removed, often by steam stripping under vacuum.[12]

-

Step 2: Quaternization (Betainization)

-

Reactants: The fatty amidoamine intermediate and sodium monochloroacetate (SMCA).[12]

-

Procedure:

-

The fatty amidoamine is dissolved in water.

-

Sodium monochloroacetate is added to the solution over a period of 30 minutes.[12]

-

The reaction mixture is heated to 80-85°C and stirred for several hours.[12]

-

The pH is maintained between 7.5 and 8.2 with the addition of a base like sodium hydroxide.[12]

-

The reaction is monitored until the conversion to the betaine is complete.

-

Mechanism of Action and Applications

As an amphoteric surfactant, Cocamidopropyl Betaine exhibits both anionic and cationic properties depending on the pH of the solution.[4][8] This dual nature allows it to act as a:

-

Cleansing Agent: It effectively reduces the surface tension of water, allowing for the emulsification and removal of oils and dirt.[1][2]

-

Foaming Agent: It contributes to the generation of a stable and rich lather in cleaning products.[1][4][13]

-

Thickener: It increases the viscosity of formulations, improving their texture.[4][13]

-

Conditioning and Antistatic Agent: In hair care products, it can reduce static electricity and improve manageability.[1][2]

Due to its mildness compared to some other surfactants, it is a common ingredient in shampoos, body washes, facial cleansers, and other personal care products.[1][4] It can also reduce the irritation potential of harsher anionic surfactants when used in combination.[5][8]

References

- 1. yeserchem.com [yeserchem.com]

- 2. Safety assessment of cocamidopropyl betaine, a cosmetic ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. yeserchem.com [yeserchem.com]

- 5. specialchem.com [specialchem.com]

- 6. Cocamidopropyl betaine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Cocamidopropyl betaine | 61789-40-0 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. scribd.com [scribd.com]

- 13. Cocamidopropyl Betaine: What Is This Common Ingredient in Personal Care Products? [webmd.com]

An In-depth Technical Guide to the Synthesis of Suberic Acid Triethanolamine Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of suberic acid triethanolamine salt. The document details the physicochemical properties of the reactants, a generalized experimental protocol for the synthesis, and methods for characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis of this compound.

Introduction

Suberic acid, a naturally occurring dicarboxylic acid, and triethanolamine, a versatile tertiary amine and triol, react in a straightforward acid-base neutralization to form suberic acid triethanolamine salt. This salt has potential applications in various fields, including cosmetics, as a pH adjuster and emulsifier, and in the pharmaceutical industry as a component in drug formulations. The synthesis is based on the reaction of the carboxylic acid groups of suberic acid with the amino group of triethanolamine. Given that suberic acid is a dicarboxylic acid, it can react with one or two molecules of triethanolamine, leading to the formation of a mono- or di-salt. This guide will focus on the synthesis of the triethanolamine disuberate salt.

Physicochemical Properties of Reactants

A thorough understanding of the properties of the starting materials is crucial for a successful synthesis. The key physicochemical properties of suberic acid and triethanolamine are summarized in the tables below.

Table 1: Physicochemical Properties of Suberic Acid

| Property | Value | Reference |

| Chemical Formula | C₈H₁₄O₄ | |

| Molar Mass | 174.19 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 141-144 °C | |

| Boiling Point | 230 °C at 15 mmHg | |

| Solubility in Water | 2.46 g/L | |

| pKa₁ | 4.52 | |

| pKa₂ | 5.41 |

Table 2: Physicochemical Properties of Triethanolamine

| Property | Value | Reference |

| Chemical Formula | C₆H₁₅NO₃ | |

| Molar Mass | 149.19 g/mol | |

| Appearance | Colorless, viscous liquid | |

| Melting Point | 21.6 °C | |

| Boiling Point | 335.4 °C | |

| Density | 1.124 g/cm³ | |

| Solubility in Water | Miscible | |

| pKa | 7.76 |

Experimental Protocol: Synthesis of Triethanolamine Disuberate

The following is a generalized experimental protocol for the synthesis of triethanolamine disuberate. This procedure is based on the established synthesis of triethanolammonium salts of other dicarboxylic acids and the reaction of nonanedioic acid with triethanolamine, which can be performed at room temperature without a catalyst.

Materials:

-

Suberic acid (C₈H₁₄O₄)

-

Triethanolamine (C₆H₁₅NO₃)

-

Ethanol (or another suitable solvent)

-

Deionized water

Equipment:

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Heating mantle (optional)

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Dissolution of Suberic Acid: In a reaction flask, dissolve one molar equivalent of suberic acid in a suitable solvent, such as ethanol. Gentle heating may be applied to facilitate dissolution.

-

Addition of Triethanolamine: While stirring, slowly add two molar equivalents of triethanolamine to the suberic acid solution. The reaction is an exothermic acid-base neutralization. The addition should be done dropwise to control the temperature of the reaction mixture. For some dicarboxylic acid-triethanolamine reactions, this can be carried out at room temperature.

-

Reaction: Continue stirring the mixture at room temperature for a period of 2-4 hours to ensure the reaction goes to completion. The formation of the salt may be observed as a precipitate or the solution may become more viscous.

-

Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator. This will yield the crude suberic acid triethanolamine salt.

-

Purification (Recrystallization): The crude salt can be purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol-water mixture). Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any impurities. Dry the purified crystals in a drying oven at a moderate temperature or in a desiccator under vacuum.

Quantitative Data to be Collected:

-

Yield: Calculate the percentage yield of the purified product.

-

Melting Point: Determine the melting point of the synthesized salt.

-

Purity: Assess the purity using techniques such as High-Performance Liquid Chromatography (HPLC) or titration.

Characterization

The synthesized suberic acid triethanolamine salt should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule and confirm the formation of the salt by observing the characteristic carboxylate and ammonium ion peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the salt.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the thermal stability and melting point of the synthesized salt.

Visualizations

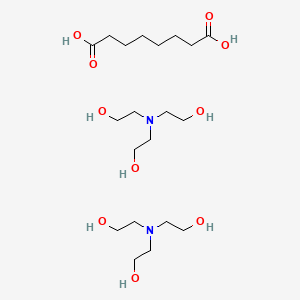

Synthesis of Triethanolamine Disuberate

An In-depth Technical Guide to the Physical Properties of Triethanolamine Suberate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of triethanolamine and suberic acid, the constituent components of triethanolamine suberate. Due to a lack of publicly available data on triethanolamine suberate itself, this document outlines the characteristics of its precursors and proposes a theoretical synthetic pathway. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the potential applications of this compound.

Introduction

Physicochemical Properties of Precursors

A thorough understanding of the reactants is crucial for predicting the properties and synthesis of the final compound.

Triethanolamine is a viscous, colorless to pale yellow organic compound with a mild ammonia-like odor.[2] It is a tertiary amine and a triol, making it a versatile chemical intermediate.[1]

Table 1: Physical and Chemical Properties of Triethanolamine

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO₃ | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Appearance | Viscous, colorless to pale yellow liquid | [2] |

| Melting Point | 21.6 °C (70.9 °F) | [3] |

| Boiling Point | 335.4 °C (decomposes) | [2][3] |

| Density | 1.124 g/cm³ at 20 °C | [3] |

| Solubility | Miscible with water, ethanol, and acetone | |

| pKa | 7.74 | [3] |

Suberic acid, also known as octanedioic acid, is a dicarboxylic acid.[4] It presents as a colorless crystalline solid and sees use in the synthesis of plastics and pharmaceuticals.[5]

Table 2: Physical and Chemical Properties of Suberic Acid

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | [4] |

| Molecular Weight | 174.19 g/mol | [4] |

| Appearance | Colorless crystalline solid | [5] |

| Melting Point | 141-144 °C | [5] |

| Boiling Point | 230 °C at 15 mmHg | [5] |

| Density | 1.272 g/cm³ | |

| Solubility in Water | 2.46 g/L | [5] |

Proposed Synthesis of Triethanolamine Suberate

While specific experimental protocols for the synthesis of triethanolamine suberate are not documented in the reviewed literature, a general approach can be inferred from the known reactions of triethanolamine with other carboxylic acids, such as stearic acid, to form salts or esters.[6][7] The reaction is a neutralization reaction where the acidic protons of the carboxylic acid groups of suberic acid react with the basic nitrogen atom of triethanolamine.

Objective: To synthesize triethanolamine suberate via a neutralization reaction.

Materials:

-

Triethanolamine (reagent grade)

-

Suberic acid (reagent grade)

-

Deionized water or a suitable organic solvent (e.g., ethanol)

-

Reaction vessel with stirring and temperature control

-

pH meter

Procedure:

-

Dissolution: Dissolve a known molar quantity of suberic acid in a minimal amount of heated deionized water or ethanol with stirring.

-

Addition of Triethanolamine: Slowly add a stoichiometric amount of triethanolamine to the suberic acid solution. The molar ratio will determine the final salt structure (e.g., 1:1 or 2:1 triethanolamine to suberic acid).

-

Reaction: Continue stirring the mixture at an elevated temperature (e.g., 60-80 °C) to ensure a complete reaction. Monitor the pH of the solution; a neutral pH will indicate the completion of the neutralization.

-

Isolation: The product, triethanolamine suberate, can be isolated by cooling the solution to induce crystallization or by removing the solvent under reduced pressure.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent.

-

Characterization: The final product should be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the salt, and Nuclear Magnetic Resonance (NMR) to elucidate the precise structure. The melting point of the purified product should also be determined.

The following diagram illustrates the logical workflow for the proposed synthesis of triethanolamine suberate.

Potential Signaling Pathways and Biological Interactions

There is currently no available information in the scientific literature regarding specific signaling pathways or biological interactions involving triethanolamine suberate. Research into the biological activity of this compound would be a novel area of investigation. Given that triethanolamine can enhance the penetration of substances through the skin, triethanolamine suberate could potentially be explored as a delivery vehicle for therapeutic agents.[8]

Conclusion

This technical guide has summarized the key physical and chemical properties of triethanolamine and suberic acid as a basis for understanding the potential characteristics of triethanolamine suberate. A theoretical protocol for the synthesis and characterization of triethanolamine suberate has been proposed, based on the established reactivity of its constituent functional groups. Further empirical research is necessary to determine the precise physical properties, biological activity, and potential applications of triethanolamine suberate. This document serves as a starting point for researchers and professionals interested in exploring this novel compound.

References

- 1. Triethanolamine - Wikipedia [en.wikipedia.org]

- 2. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triethanolamine - Sciencemadness Wiki [sciencemadness.org]

- 4. Suberic acid | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Suberic acid - Wikipedia [en.wikipedia.org]

- 6. Interaction of the acid soap of triethanolamine stearate and stearic acid with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Triethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Analysis of Triethanolamine Suberate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of triethanolamine suberate. Due to the limited availability of direct spectroscopic data for triethanolamine suberate in published literature, this document presents a predictive analysis based on the known spectral characteristics of its precursors, triethanolamine and suberic acid, as well as analogous ester compounds. The methodologies and expected data are intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this compound.

Introduction to Triethanolamine Suberate

Triethanolamine suberate is an ester formed from the reaction of triethanolamine, a tertiary amine and a triol, with suberic acid, a dicarboxylic acid. The resulting compound can exist as a mono-, di-, or tri-ester, with the potential for forming polymeric chains. Its structure suggests potential applications as a surfactant, emulsifier, or a component in the formulation of drug delivery systems. Spectroscopic analysis is crucial for confirming the structure, purity, and stability of synthesized triethanolamine suberate.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of triethanolamine suberate, assuming the formation of a tri-ester for a complete reaction.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂-N- | ~ 2.8 | t |

| -CH₂-O-C=O | ~ 4.2 | t |

| -C=O-CH₂- | ~ 2.3 | t |

| -CH₂-CH₂-C=O | ~ 1.6 | m |

| -CH₂-CH₂-CH₂- | ~ 1.3 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₂-N- | ~ 55 |

| -CH₂-O-C=O | ~ 62 |

| -C=O | ~ 173 |

| -C=O-CH₂- | ~ 34 |

| -CH₂-CH₂-C=O | ~ 25 |

| -CH₂-CH₂-CH₂- | ~ 29 |

Table 3: Predicted FTIR Absorption Bands (in cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~ 1735 | Strong |

| C-O (ester) | 1250 - 1100 | Strong |

| C-H (alkane) | 2950 - 2850 | Medium-Strong |

| C-N | 1250 - 1020 | Medium-Weak |

Table 4: Predicted Mass Spectrometry m/z Values for Key Fragments (ESI-MS)

| Fragment | Predicted m/z |

| [M+H]⁺ (Tri-ester) | 588.4 |

| [M+Na]⁺ (Tri-ester) | 610.4 |

| Fragments corresponding to the loss of suberate chains | Variable |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified triethanolamine suberate in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

-

¹H NMR Analysis: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a viscous liquid, a small drop can be placed between two KBr or NaCl plates.

-

Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

ATR: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: An FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as required by the instrument's sensitivity.

-

Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is recommended for the analysis of this type of compound.

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

-

Tandem MS (MS/MS): To obtain structural information, select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Determine the molecular weight of the compound from the mass of the molecular ion. Analyze the fragmentation pattern to confirm the structure.

Visualization of Workflows and Pathways

4.1. Synthesis of Triethanolamine Suberate

The following diagram illustrates the esterification reaction between triethanolamine and suberic acid.

Thermal Stability of Suberic Acid Triethanolamine Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of suberic acid triethanolamine salt. Although specific experimental data for this salt is not extensively available in public literature, this document extrapolates likely thermal behavior based on the known properties of its constituent parts—suberic acid and triethanolamine—and analogous dicarboxylic acid amine salts. Detailed experimental protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to conduct their own stability assessments. This guide is intended to serve as a foundational resource for scientists and professionals involved in the development and handling of this compound.

Introduction

Suberic acid triethanolamine salt is a compound formed from the acid-base reaction between suberic acid, a dicarboxylic acid, and triethanolamine, an amino alcohol. Such salts are of interest in various fields, including pharmaceuticals and material science, due to their potential as ionic liquids, pH buffers, or formulation excipients. Understanding the thermal stability of this salt is critical for determining its viability in applications where it may be subjected to elevated temperatures during manufacturing, storage, or use.

Thermal decomposition is a key parameter in assessing the stability of a chemical compound. For suberic acid triethanolamine salt, the degradation profile is expected to be influenced by the individual stabilities of suberic acid and triethanolamine, as well as the strength of the ionic bond between them.

Predicted Thermal Properties and Decomposition Pathway

Based on the thermal characteristics of similar compounds, a multi-stage decomposition is anticipated for suberic acid triethanolamine salt.

-

Melting Point: Triethanolamine salts of organic acids often exhibit melting temperatures in the range of 40°C to 100°C. It is plausible that suberic acid triethanolamine salt will have a melting point within or slightly above this range.

-

Initial Decomposition: The initial mass loss is likely to commence with the degradation of the triethanolamine moiety. Triethanolamine can begin to decompose at temperatures as low as 150°C. This initial step may involve the loss of hydroxyl groups.

-

Subsequent Decomposition: Following the initial degradation of the triethanolamine component, further heating would likely lead to the decomposition of the suberate anion and the complete breakdown of the molecule. The decomposition of ammonium carboxylates can proceed via two main pathways: reversion to the free acid and amine, or dehydration to form an amide.

The overall thermal stability will be dictated by the weakest bond in the salt structure.

Quantitative Data from Analogous Compounds

While specific quantitative data for suberic acid triethanolamine salt is not available in the reviewed literature, studies on other triethanolammonium salts of dicarboxylic acids provide valuable insights. For instance, research on triethanolammonium salts of oxalic, malonic, and succinic acids has utilized TGA and DSC to characterize their thermal properties.[1] Generally, these salts exhibit decomposition profiles that are intermediate to their constituent acid and amine.

For comparison, the known thermal properties of the parent molecules are presented in the table below.

| Compound | Melting Point (°C) | Boiling Point (°C) | Decomposition Notes |

| Suberic Acid | 144 | 345.5 | Stable at its melting point. |

| Triethanolamine | 21.6 | 335.4 | Decomposition can start above 150°C. |

Experimental Protocols

To determine the precise thermal stability of suberic acid triethanolamine salt, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[1]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying decomposition temperatures and mass loss percentages.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the suberic acid triethanolamine salt into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Plot the mass of the sample (%) as a function of temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting points, phase transitions, and decomposition enthalpies.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the suberic acid triethanolamine salt into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 0°C).

-

Ramp the temperature to a point beyond the final decomposition observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the heat flow (mW) as a function of temperature. Endothermic events, such as melting, will appear as peaks, while exothermic events, such as decomposition, will appear as inverted peaks. The peak onset temperature is typically reported as the melting or decomposition temperature.

Visualizations

To aid in the understanding of the experimental workflow and the potential decomposition pathways, the following diagrams are provided.

Caption: Experimental workflow for thermal analysis.

Caption: Possible thermal decomposition pathways.

Conclusion

While direct experimental data on the thermal stability of suberic acid triethanolamine salt is sparse, a scientifically grounded prediction can be made based on the behavior of analogous compounds. The salt is expected to melt and subsequently undergo a multi-step decomposition, likely initiated by the degradation of the triethanolamine component. For definitive characterization, the detailed TGA and DSC protocols provided in this guide should be followed. The resulting data will be crucial for ensuring the safe and effective use of this compound in any thermally sensitive applications.

References

An In-depth Technical Guide to the pH Characteristics of Aqueous Triethanolamine Suberate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH characteristics of aqueous solutions of triethanolamine suberate. Due to a lack of direct experimental data in publicly available literature, this guide focuses on the theoretical principles governing the pH of this salt solution, derived from the physicochemical properties of its constituent acid and base: suberic acid and triethanolamine.

Introduction

Triethanolamine suberate is the salt formed from the reaction of the weak base triethanolamine (TEA) and the weak dicarboxylic acid, suberic acid. Its aqueous solutions are of interest in various fields, including pharmaceuticals and material science, where pH control is critical for formulation stability, solubility, and biological compatibility. Understanding the pH of triethanolamine suberate solutions is essential for harnessing its potential applications.

Physicochemical Properties of Constituent Components

The pH of an aqueous solution of triethanolamine suberate is determined by the acid-base properties of its parent compounds.

Table 1: Physicochemical Properties of Triethanolamine and Suberic Acid

| Property | Triethanolamine | Suberic Acid |

| Chemical Formula | C₆H₁₅NO₃ | C₈H₁₄O₄ |

| Molar Mass | 149.19 g/mol | 174.19 g/mol |

| pKa (at 25 °C) | 7.76 (for the triethanolammonium ion, BH⁺)[1] | pKa₁ = 4.526, pKa₂ = 5.498[2] |

| Appearance | Viscous, colorless to pale yellow liquid[3] | Colorless crystalline solid[2] |

| Solubility in Water | Miscible[4] | 2.46 g/L[2] |

Theoretical pH Characteristics of Aqueous Triethanolamine Suberate

The pH of an aqueous solution of triethanolamine suberate is governed by the hydrolysis of the triethanolammonium cation (BH⁺) and the suberate anions (A²⁻ and HA⁻).

The reaction between triethanolamine and suberic acid can proceed in two primary stoichiometric ratios, leading to different salt species and, consequently, different pH characteristics.

1:1 Stoichiometry: Triethanolammonium Hydrogen Suberate

When one mole of triethanolamine reacts with one mole of suberic acid, the resulting salt is triethanolammonium hydrogen suberate (BH⁺HA⁻).

In solution, the pH will be influenced by the dissociation of the hydrogen suberate anion (HA⁻) and the hydrolysis of the triethanolammonium cation (BH⁺). The pH of such a solution can be approximated as the average of the pKa values of the acidic and basic species, which in this case are pKa₂ of suberic acid and the pKa of the triethanolammonium ion.

2:1 Stoichiometry: Di(triethanolammonium) Suberate

When two moles of triethanolamine react with one mole of suberic acid, the salt formed is di(triethanolammonium) suberate ((BH⁺)₂A²⁻).

The pH of this solution will be primarily determined by the hydrolysis of the suberate dianion (A²⁻) and the triethanolammonium cation (BH⁺). The pH of a salt of a weak acid and a weak base can be estimated using the following formula[1][5]:

pH ≈ ½ [pKw + pKa(acid) - pKb(base)]

Where:

-

pKw is the ion product of water (≈ 14 at 25 °C)

-

pKa(acid) is the pKa of the conjugate acid of the suberate anion (which is pKa₂ of suberic acid).

-

pKb(base) is the pKb of triethanolamine.

The pKb of triethanolamine can be calculated from the pKa of its conjugate acid (triethanolammonium ion) using the relation: pKb = pKw - pKa.

Experimental Protocols

While no specific experimental data for triethanolamine suberate is available, the following general protocols can be used for its preparation and pH characterization.

Preparation of Aqueous Triethanolamine Suberate Solutions

Objective: To prepare aqueous solutions of triethanolamine suberate at different stoichiometric ratios and concentrations.

Materials:

-

Triethanolamine (reagent grade)

-

Suberic acid (reagent grade)

-

Deionized water

-

Magnetic stirrer and stir bars

-

Volumetric flasks

-

Analytical balance

Procedure:

For a 1:1 Molar Ratio Solution (e.g., 0.1 M):

-

Weigh 17.42 g (0.1 mol) of suberic acid and transfer it to a 1 L volumetric flask.

-

Add approximately 500 mL of deionized water and stir until the suberic acid is partially dissolved.

-

Carefully add 14.92 g (0.1 mol) of triethanolamine to the flask.

-

Continue stirring until all solids are dissolved.

-

Once dissolved, bring the final volume to 1 L with deionized water and mix thoroughly.

For a 2:1 Molar Ratio Solution (e.g., 0.1 M of suberate):

-

Weigh 17.42 g (0.1 mol) of suberic acid and transfer it to a 1 L volumetric flask.

-

Add approximately 500 mL of deionized water and stir.

-

Carefully add 29.84 g (0.2 mol) of triethanolamine to the flask.

-

Continue stirring until all solids are dissolved.

-

Bring the final volume to 1 L with deionized water and mix thoroughly.

pH Measurement

Objective: To accurately determine the pH of the prepared triethanolamine suberate solutions.

Materials:

-

Calibrated pH meter with a glass electrode

-

Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

-

Beakers

-

Thermometer

Procedure:

-

Calibrate the pH meter using standard buffers according to the manufacturer's instructions.

-

Rinse the pH electrode with deionized water and gently blot dry.

-

Immerse the electrode in the prepared triethanolamine suberate solution.

-

Allow the pH reading to stabilize.

-

Record the pH value and the temperature of the solution.

-

Repeat the measurement for each prepared solution, ensuring to rinse the electrode between measurements.

Expected pH Behavior

Based on the pKa values, it is anticipated that aqueous solutions of triethanolamine suberate will be slightly alkaline. The exact pH will depend on the stoichiometric ratio of the acid and base used in the preparation and the concentration of the resulting salt solution. For the 2:1 salt, the pH is expected to be higher than for the 1:1 salt due to the presence of the fully deprotonated suberate dianion, which is a stronger base than the hydrogen suberate anion.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Einecs 285-128-7 (Triethanolamine Suberate) in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Einecs 285-128-7, chemically identified as Suberic acid, compound with 2,2',2''-nitrilotriethanol (1:2) (CAS No. 85030-04-2), hereafter referred to as Triethanolamine Suberate. While direct and extensive research on the cosmetic applications of this specific salt is limited, these notes are formulated based on the well-documented functions of its constituent parts: Suberic Acid and Triethanolamine (TEA).

Triethanolamine is a widely utilized ingredient in the cosmetics industry, primarily functioning as a pH adjuster and an emulsifying agent to stabilize formulations.[1][2] Suberic acid, a dicarboxylic acid, is recognized for its potential as a gentle exfoliant, its role in maintaining skin's acid mantle, and its emerging applications in hair care formulations.[3][4] The combination of these two molecules into a salt, Triethanolamine Suberate, suggests its utility as a multi-functional ingredient in a variety of cosmetic products.

These application notes will explore the potential functions of Triethanolamine Suberate, provide guidance on its incorporation into different cosmetic formulations, and outline experimental protocols for its evaluation.

Chemical and Physical Properties

A summary of the key properties of the constituent components of Triethanolamine Suberate is provided below.

| Property | Suberic Acid | Triethanolamine (TEA) | Triethanolamine Suberate (Predicted) |

| Chemical Formula | C₈H₁₄O₄ | C₆H₁₅NO₃ | C₂₀H₄₃N₁O₁₀ |

| Molecular Weight | 174.20 g/mol | 149.19 g/mol | 473.58 g/mol |

| Appearance | White crystalline powder | Colorless to pale yellow viscous liquid | Expected to be a liquid or semi-solid |

| Solubility | Sparingly soluble in water | Miscible with water | Expected to have good water solubility due to its salt nature |

| Primary Function | pH regulator, gentle exfoliant, hair care | pH adjuster, emulsifier, stabilizer | pH buffering agent, emulsion stabilizer, potential skin exfoliant |

Applications in Cosmetic Formulations

Based on the functions of its components, Triethanolamine Suberate is proposed for use in the following cosmetic applications:

-

pH Buffering Agent: In skincare and haircare formulations, maintaining a specific pH is crucial for product stability and skin compatibility. Triethanolamine Suberate can act as a buffering agent to maintain the desired pH, leveraging the alkaline nature of TEA and the acidic nature of Suberic Acid.

-

Emulsion Stabilizer: In creams and lotions, which are typically oil-in-water or water-in-oil emulsions, Triethanolamine Suberate can contribute to the stability of the formulation. TEA is a well-known emulsifier that helps to prevent the separation of oil and water phases.[2]

-

Gentle Exfoliating Agent: Suberic acid is a dicarboxylic acid that can offer mild exfoliation. As a salt, Triethanolamine Suberate may provide a controlled release of suberic acid, offering a gentle exfoliating effect suitable for sensitive skin types.

-

Hair Care Formulations: Suberic acid and its salts have been explored for their potential in preventing hair loss and promoting hair growth.[5] Triethanolamine Suberate could be a valuable ingredient in shampoos, conditioners, and hair serums.

Recommended Use Levels

Due to the absence of specific data for Triethanolamine Suberate, the recommended use levels are extrapolated from the guidelines for Triethanolamine. The concentration of TEA in leave-on products is typically limited to below 5%.[6][7] Therefore, a cautious approach is recommended when formulating with Triethanolamine Suberate.

| Formulation Type | Recommended Use Level (%) |

| Creams and Lotions | 1.0 - 5.0 |

| Cleansers and Washes | 0.5 - 3.0 |

| Shampoos and Conditioners | 1.0 - 4.0 |

| Serums and Treatments | 0.5 - 2.5 |

Experimental Protocols

The following protocols are designed to assist researchers in evaluating the performance and stability of Triethanolamine Suberate in cosmetic formulations.

Protocol 1: Preparation and pH Adjustment of a Basic Emulsion

Objective: To prepare a stable oil-in-water (O/W) emulsion using Triethanolamine Suberate as a pH adjuster and co-emulsifier.

Materials:

-

Deionized Water

-

Glycerin

-

Xanthan Gum

-

Cetearyl Alcohol

-

Glyceryl Stearate

-

Caprylic/Capric Triglyceride

-

Triethanolamine Suberate (this compound)

-

Preservative (e.g., Phenoxyethanol)

-

pH meter

-

Homogenizer

Procedure:

-

Water Phase Preparation:

-

In a beaker, combine deionized water and glycerin.

-

Disperse Xanthan Gum in the water-glycerin mixture and heat to 75°C while stirring until fully hydrated.

-

-

Oil Phase Preparation:

-

In a separate beaker, combine Cetearyl Alcohol, Glyceryl Stearate, and Caprylic/Capric Triglyceride.

-

Heat the oil phase to 75°C until all components are melted and uniform.

-

-

Emulsification:

-

Slowly add the oil phase to the water phase while homogenizing at high speed.

-

Continue homogenization for 3-5 minutes to form a uniform emulsion.

-

-

Cooling and Addition of Triethanolamine Suberate:

-

Begin cooling the emulsion while stirring gently.

-

At 40°C, add Triethanolamine Suberate to the emulsion. The amount to be added should be pre-determined based on the desired final pH.

-

Add the preservative.

-

-

Final pH Adjustment and Quality Control:

-

Continue stirring until the emulsion reaches room temperature (25°C).

-

Measure the final pH of the emulsion. If necessary, make minor adjustments using a dilute solution of citric acid or Triethanolamine.

-

Perform stability testing (e.g., centrifuge test, temperature stability).

-

Workflow for Emulsion Preparation

Caption: Workflow for preparing a stable oil-in-water emulsion.

Protocol 2: Evaluation of Exfoliating Efficacy (In-vitro)

Objective: To assess the potential of Triethanolamine Suberate to promote gentle exfoliation using a Dansyl Chloride cell renewal assay.

Materials:

-

Cultured human keratinocytes

-

Dansyl Chloride solution

-

Phosphate Buffered Saline (PBS)

-

Test formulation containing Triethanolamine Suberate

-

Placebo formulation (without Triethanolamine Suberate)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture human keratinocytes to confluence in appropriate cell culture plates.

-

Staining:

-

Wash the cells with PBS.

-

Incubate the cells with Dansyl Chloride solution to fluorescently label the stratum corneum.

-

-

Treatment:

-

Wash the stained cells with PBS to remove excess Dansyl Chloride.

-

Apply the test formulation containing Triethanolamine Suberate to one set of wells and the placebo formulation to another.

-

-

Incubation and Observation:

-

Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, wash the cells and observe the fluorescence intensity under a fluorescence microscope.

-

-

Data Analysis:

-

A decrease in fluorescence intensity over time indicates cell turnover (exfoliation).

-

Compare the rate of fluorescence decrease between the test and placebo groups to determine the exfoliating efficacy of Triethanolamine Suberate.

-

Signaling Pathway for Exfoliation

Caption: Proposed mechanism of exfoliation by Triethanolamine Suberate.

Safety and Regulatory Considerations

-

Triethanolamine: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed TEA as safe for use in cosmetics when formulated to be non-irritating.[6] It is recommended that products containing TEA not also contain N-nitrosating agents to prevent the formation of carcinogenic nitrosamines.[8]

-

Suberic Acid: Generally recognized as safe for use in cosmetics, with some potential for mild skin irritation at high concentrations.[3]

-

Triethanolamine Suberate: As a salt, the toxicological profile is expected to be related to its components. It is crucial to ensure the final formulation is non-irritating and to avoid co-formulating with N-nitrosating agents.

Conclusion

This compound (Triethanolamine Suberate) presents a promising multi-functional ingredient for the cosmetic industry. Its potential to act as a pH buffer, emulsion stabilizer, and gentle exfoliant makes it a versatile component for a wide range of skincare and haircare products. The provided application notes and protocols offer a framework for researchers and formulators to explore the benefits of this ingredient. Further studies are encouraged to fully characterize its performance and to establish definitive use levels and safety profiles in various cosmetic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. specialchem.com [specialchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US7674472B2 - Method for preparing a cosmetic composition and cosmetic composition prepared by this method - Google Patents [patents.google.com]

- 5. thegloryofasia.com [thegloryofasia.com]

- 6. Formulating with cosmetic acids | in-cosmetics Connect [connect.in-cosmetics.com]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. The enhancing effect of a triethanolamine-ethanol-isopropyl myristate mixed system on the skin permeation of acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Triethanolamine Suberate for Controlled Release Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel biomaterials for controlled drug delivery is a significant area of research aimed at enhancing therapeutic efficacy and patient compliance. Triethanolamine suberate, a polyester synthesized from the reaction of triethanolamine and suberic acid, presents a promising, yet largely unexplored, platform for creating biocompatible and biodegradable drug delivery systems. The inherent properties of its constituent monomers—the biocompatibility and pH-buffering capacity of triethanolamine and the biodegradability of the suberate backbone—suggest its potential for formulating nanoparticles, microparticles, and hydrogels for sustained drug release.

These application notes provide a comprehensive overview of the potential use of triethanolamine suberate in controlled release drug delivery. This document outlines the synthesis of triethanolamine suberate-based carriers, formulation of drug-loaded particles, and detailed protocols for their characterization and in vitro release studies. The information presented herein is based on established principles of polymer chemistry and drug delivery, providing a foundational guide for researchers venturing into the exploration of this novel biomaterial.

Data Presentation

The following tables summarize expected quantitative data for a typical triethanolamine suberate-based nanoparticle formulation for controlled drug delivery. These values are illustrative and will vary depending on the specific synthesis and formulation parameters.

Table 1: Physicochemical Properties of Triethanolamine Suberate Nanoparticles

| Parameter | Expected Value |

| Particle Size (nm) | 150 - 300 |

| Polydispersity Index (PDI) | < 0.3 |

| Zeta Potential (mV) | -15 to +10 |

| Drug Loading (%) | 5 - 15 |

| Encapsulation Efficiency (%) | 70 - 90 |

Table 2: In Vitro Drug Release Kinetics of a Model Drug from Triethanolamine Suberate Nanoparticles

| Time (hours) | Cumulative Release (%) | Release Model | R² Value |

| 1 | 10 - 20 | Higuchi | > 0.95 |

| 6 | 30 - 50 | ||

| 12 | 50 - 70 | ||

| 24 | 70 - 90 | ||

| 48 | > 90 |

Experimental Protocols

Protocol 1: Synthesis of Triethanolamine Suberate Polyester

This protocol describes the synthesis of a low molecular weight triethanolamine suberate polyester via melt polycondensation.

Materials:

-

Triethanolamine (TEA)

-

Suberic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Nitrogen gas

-

Round-bottom flask with a Dean-Stark apparatus

-

Heating mantle with magnetic stirrer

-

Vacuum pump

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add equimolar amounts of triethanolamine and suberic acid.

-

Add p-toluenesulfonic acid (0.1% w/w of the total monomer weight) as a catalyst.

-

Add toluene to create an azeotropic mixture for the removal of water.

-

Heat the reaction mixture to 140-160°C under a gentle stream of nitrogen.

-

Continuously remove the water generated during the esterification reaction via the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected.

-

After the theoretical amount of water has been collected (indicating the completion of the reaction), apply a vacuum to remove the toluene and any remaining volatile impurities.

-

Cool the resulting viscous polyester to room temperature and store it in a desiccator.

Protocol 2: Formulation of Drug-Loaded Triethanolamine Suberate Nanoparticles

This protocol details the preparation of drug-loaded nanoparticles using an oil-in-water (O/W) emulsion-solvent evaporation method.

Materials:

-

Synthesized triethanolamine suberate polyester

-

Model drug (e.g., a hydrophobic drug like paclitaxel)

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (1% w/v)

-

Magnetic stirrer

-

Ultrasonicator (probe or bath)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Dissolve a known amount of triethanolamine suberate polyester and the model drug in dichloromethane to form the organic phase.

-

Prepare the aqueous phase by dissolving PVA in deionized water.

-

Add the organic phase dropwise to the aqueous phase while stirring at high speed to form a coarse O/W emulsion.

-

Homogenize the coarse emulsion using a probe sonicator for 2-5 minutes in an ice bath to form a nanoemulsion.

-

Evaporate the dichloromethane from the nanoemulsion using a rotary evaporator at reduced pressure.

-

As the solvent evaporates, the polyester precipitates, entrapping the drug to form nanoparticles.

-

Collect the nanoparticle suspension and centrifuge it at high speed (e.g., 15,000 rpm) for 30 minutes.

-

Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess PVA.

-

Repeat the centrifugation and washing steps twice.

-

Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for further analysis.

Protocol 3: In Vitro Drug Release Study

This protocol describes the determination of the in vitro drug release profile from the formulated nanoparticles using a dialysis method.

Materials:

-

Drug-loaded triethanolamine suberate nanoparticle suspension

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Dialysis membrane (with an appropriate molecular weight cut-off)

-

Shaking incubator or water bath

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

-

Securely seal the dialysis bag and place it in a beaker containing a known volume of PBS (the release medium).

-

Place the beaker in a shaking incubator maintained at 37°C.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

-

Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the cumulative percentage of drug released at each time point.

-

Plot the cumulative drug release versus time to obtain the release profile.

-

Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[1]

Mandatory Visualizations

References

Application Notes: Triethanolamine Suberate as a pH Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction

In biological and pharmaceutical research, maintaining a stable pH is critical for the structure, function, and stability of molecules and systems. While standard buffers like phosphate and TRIS are widely used, the development of novel buffering agents with specific properties can be advantageous for certain applications. This document outlines the theoretical application of a triethanolamine suberate buffer system. As there is no readily available experimental data on this specific buffer combination, this application note is based on the known physicochemical properties of its constituent components: triethanolamine, a weak base, and suberic acid, a diprotic acid.

Triethanolamine (TEA) is a tertiary amine with a pKa of approximately 7.8, making it a suitable buffer component for many biological applications.[1] Suberic acid is a dicarboxylic acid with two pKa values, 4.526 and 5.498.[2] The combination of these two molecules offers the potential for a buffering system in the physiologically relevant pH range.

Physicochemical Properties

A summary of the relevant properties of triethanolamine and suberic acid is presented in the table below. This data is essential for the preparation of buffer solutions.

| Property | Triethanolamine | Suberic Acid |

| Molecular Formula | C₆H₁₅NO₃ | C₈H₁₄O₄ |

| Molecular Weight | 149.19 g/mol | 174.19 g/mol |

| pKa (25 °C) | 7.8[1] | pKa₁ = 4.526, pKa₂ = 5.498[2] |

| Appearance | Colorless, viscous liquid | Colorless crystalline solid |

| Solubility in Water | Miscible | 2.46 g/L[2][3] |

Theoretical Buffering Action and Range

A buffer system is most effective within approximately ±1 pH unit of its pKa. For a buffer prepared from triethanolamine and suberic acid, the most practical buffering range for biological and pharmaceutical applications would likely be centered around the pKa of triethanolamine (7.8) or potentially in a range influenced by the second pKa of suberic acid (5.498). The interaction between the suberate dianion and the protonated triethanolamine would establish a buffering system. The theoretical effective buffering range for a triethanolamine suberate buffer is estimated to be between pH 6.8 and 8.8, centered around the pKa of triethanolamine.

Diagram of Chemical Equilibrium

The following diagram illustrates the chemical equilibrium of the triethanolamine suberate buffer system.

References

Application Notes & Protocols: Formulation of Emulsions with Suberic Acid Triethanolamine Salt

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating oil-in-water (o/w) emulsions utilizing an emulsifying system based on the in-situ formation of suberic acid triethanolamine salt. While the combination of stearic acid and triethanolamine is a well-established emulsifying system, the use of suberic acid, a dicarboxylic acid, presents a novel approach for creating stable emulsions with potential applications in drug delivery and topical formulations.[1][2] Suberic acid has been identified as a key component in the development of advanced drug delivery systems, particularly in the synthesis of reduction-sensitive micelles for targeted drug release.[3] This suggests its derivatives, such as the triethanolamine salt, may offer unique properties to emulsion formulations.

Principle of Emulsification

The emulsifying agent, suberic acid triethanolamine salt, is formed in situ through the neutralization reaction between suberic acid and triethanolamine (TEA). Suberic acid, a dicarboxylic acid, resides in the oil phase, while triethanolamine, a weak base, is dissolved in the aqueous phase.[1][2] Upon mixing and heating, the acid-base reaction occurs at the oil-water interface, forming the salt which acts as a surfactant to stabilize the dispersed oil droplets within the continuous aqueous phase.[4] The concentration of both suberic acid and triethanolamine will significantly impact the physical and chemical properties of the resulting emulsion, including pH, viscosity, and droplet size.[1][2]

Potential Applications

Emulsions formulated with suberic acid triethanolamine salt are anticipated to be valuable in the following areas:

-

Topical Drug Delivery: The resulting oil-in-water emulsions can serve as vehicles for the topical delivery of lipophilic active pharmaceutical ingredients (APIs). The emulsion structure can enhance the penetration of APIs through the stratum corneum.

-

Cosmetic Formulations: Similar to stearic acid-based creams, these emulsions can be formulated into various cosmetic products such as lotions and creams, offering moisturizing and emollient properties.[1]

-

Smart Drug Delivery Systems: Given the role of suberic acid in creating responsive drug carriers, emulsions incorporating its salt may exhibit environmental sensitivity (e.g., pH-responsive), allowing for controlled drug release at a specific target site.[3]

Experimental Protocols

The following protocols provide a starting point for the formulation and characterization of o/w emulsions stabilized by suberic acid triethanolamine salt.

3.1. Materials and Equipment

-

Oil Phase:

-

Aqueous Phase:

-

Triethanolamine (TEA)

-

Purified Water

-

Humectant (e.g., Glycerin)[1]

-

Hydrophilic active ingredient (if applicable)

-

-

Equipment:

-

Beakers

-

Heating magnetic stirrer or water bath

-

Homogenizer (e.g., high-shear mixer, sonicator)[6]

-

pH meter

-

Viscometer

-

Microscope with a calibrated eyepiece or particle size analyzer

-

3.2. Formulation Protocol: Oil-in-Water (o/w) Emulsion

This protocol is based on the "nascent soap" or in situ soap formation method.

-

Preparation of the Oil Phase:

-

In a beaker, combine suberic acid, the chosen oil, and any other oil-soluble components (e.g., cetearyl alcohol).

-

Heat the mixture to 70-75°C with continuous stirring until all components have melted and are uniformly mixed.

-

-

Preparation of the Aqueous Phase:

-

In a separate beaker, dissolve triethanolamine and any other water-soluble ingredients (e.g., glycerin) in purified water.

-

Heat the aqueous phase to 70-75°C.

-

-

Emulsification:

-

Cooling and Finalization:

-

Allow the emulsion to cool down to room temperature with gentle, continuous stirring.

-

During the cooling phase (typically below 40°C), heat-sensitive ingredients such as preservatives or fragrances can be added.

-

Continue stirring until the emulsion is uniform and has reached room temperature.

-

3.3. Characterization of the Emulsion

-

pH Measurement: Determine the pH of the final emulsion using a calibrated pH meter. The pH is expected to be in the neutral to slightly alkaline range due to the presence of triethanolamine.[1]

-

Viscosity Measurement: Measure the viscosity of the emulsion using a viscometer at a controlled temperature.

-

Droplet Size Analysis: Observe the emulsion under a microscope to assess the droplet size and uniformity. For quantitative analysis, a particle size analyzer can be used. Smaller and more uniform droplet sizes generally lead to more stable emulsions.[7]

-

Stability Testing:

-

Centrifugation Test: Centrifuge the emulsion at a specified speed and time to accelerate phase separation.

-

Freeze-Thaw Cycling: Subject the emulsion to alternating high and low temperatures to assess its stability under temperature stress.

-

Long-Term Stability: Store the emulsion at different temperatures (e.g., room temperature, 40°C) and observe for any signs of phase separation, creaming, or coalescence over several weeks or months.[8]

-

Data Presentation: Example Formulations

The following tables provide example formulations with varying concentrations of suberic acid and triethanolamine to investigate their effect on emulsion properties. The expected outcomes are based on analogous stearic acid/TEA systems.[1][2]

Table 1: Investigating the Effect of Suberic Acid Concentration

| Formulation ID | Suberic Acid (% w/w) | Triethanolamine (% w/w) | Oil Phase (% w/w) | Aqueous Phase (% w/w) | Expected Viscosity | Expected Droplet Size |

|---|---|---|---|---|---|---|

| F1 | 2.0 | 1.0 | 20.0 | 77.0 | Low | Large |

| F2 | 4.0 | 1.0 | 20.0 | 75.0 | Medium | Medium |

| F3 | 6.0 | 1.0 | 20.0 | 73.0 | High | Small |

Table 2: Investigating the Effect of Triethanolamine Concentration

| Formulation ID | Suberic Acid (% w/w) | Triethanolamine (% w/w) | Oil Phase (% w/w) | Aqueous Phase (% w/w) | Expected pH | Expected Viscosity |

|---|---|---|---|---|---|---|

| F4 | 4.0 | 0.5 | 20.0 | 75.5 | ~7.0 | Low |

| F5 | 4.0 | 1.0 | 20.0 | 75.0 | ~7.5 | Medium |

| F6 | 4.0 | 1.5 | 20.0 | 74.5 | ~8.0 | High |

Visualizations

Experimental Workflow for Emulsion Formulation

References

- 1. eprints.uad.ac.id [eprints.uad.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Emulsifiers enable mixtures - ingredients [dermaviduals.de]

- 5. researchgate.net [researchgate.net]

- 6. How to Achieve Stable Oil-in-Water Emulsions [pion-inc.com]

- 7. researchgate.net [researchgate.net]

- 8. letsmakebeauty.com [letsmakebeauty.com]

Application Notes and Protocols: Suberic Acid Triethanolamine as a Crosslinking Agent in Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their high water content, soft consistency, and biocompatibility make them excellent candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1] The properties of a hydrogel are largely determined by its polymer composition and the density of crosslinks within the network.

This document describes the use of a novel crosslinking system based on suberic acid and triethanolamine for the formation of in situ crosslinkable hydrogels. This system offers a biocompatible and tunable platform for the controlled release of therapeutic agents. The crosslinking occurs via an esterification reaction between a polymer containing hydroxyl groups and the dicarboxylic acid, suberic acid, with triethanolamine playing a crucial role in the reaction.

Features and Benefits

-

Biocompatibility: The components of the crosslinking system, suberic acid and triethanolamine, are known for their biocompatibility, which is essential for biomedical applications.

-

Tunable Properties: The mechanical properties, swelling behavior, and degradation rate of the hydrogel can be tuned by varying the concentration of the crosslinking agent and the polymer.

-

In Situ Gelation: The hydrogel can be formed in situ by mixing a polymer solution with the crosslinking solution, allowing for minimally invasive application and encapsulation of sensitive therapeutic agents like cells and proteins.[2]

-

Controlled Drug Release: The crosslinked network provides a matrix for the sustained release of encapsulated drugs, which can be controlled by the crosslinking density.

Proposed Crosslinking Mechanism

The formation of the hydrogel is based on the esterification reaction between the hydroxyl groups of a polymer (e.g., polyvinyl alcohol, PVA) and the carboxylic acid groups of suberic acid. Triethanolamine, with its tertiary amine and hydroxyl groups, is proposed to act as a catalyst and may also be grafted onto the polymer backbone, contributing to the overall network structure.

Caption: Proposed esterification crosslinking mechanism.

Experimental Protocols

Protocol 1: Synthesis of a Suberic Acid Triethanolamine Crosslinked Hydrogel

This protocol describes the preparation of a hydrogel using polyvinyl alcohol (PVA) as the polymer backbone.

Materials:

-

Polyvinyl alcohol (PVA, Mw 89,000-98,000)

-

Suberic acid

-

Triethanolamine (TEA)

-

Deionized water

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Preparation of PVA Solution:

-

Dissolve 10 g of PVA in 90 mL of deionized water by heating at 90°C with constant stirring until the solution is clear.

-

Allow the solution to cool to room temperature.

-

-

Preparation of Crosslinking Solution:

-

Prepare a 0.5 M solution of suberic acid in deionized water. Gentle heating may be required to fully dissolve the suberic acid.

-

Prepare a 1 M solution of triethanolamine in deionized water.

-

To prepare the final crosslinking solution, mix the suberic acid solution and triethanolamine solution in a 1:1 volume ratio.

-

-

Hydrogel Formation:

-

In a suitable mold, mix the PVA solution and the crosslinking solution at a volume ratio of 4:1 (PVA:crosslinker).

-

Stir the mixture gently for 30 seconds to ensure homogeneity.

-

Allow the mixture to stand at room temperature for 1-2 hours, or until a stable hydrogel is formed.

-

Wash the resulting hydrogel extensively with deionized water to remove any unreacted components.

-

Protocol 2: Characterization of the Hydrogel

2.1 Swelling Behavior Study

-

Prepare hydrogel samples as described in Protocol 1.

-

Lyophilize the hydrogel samples to obtain the dry weight (Wd).

-

Immerse the dried hydrogel samples in buffer solutions of different pH values (e.g., pH 2.0, 7.4, and 9.0) at 37°C.

-

At predetermined time intervals, remove the hydrogel samples from the buffer, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

-

Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100

2.2 Mechanical Testing

-

Prepare cylindrical hydrogel samples using a suitable mold.

-

Perform unconfined compression tests using a universal testing machine.

-

Apply a constant strain rate (e.g., 1 mm/min) until the hydrogel fractures.

-

Record the stress-strain data and calculate the compressive modulus from the initial linear region of the stress-strain curve.

Protocol 3: In Vitro Drug Release Study

This protocol uses a model drug, such as methylene blue, to evaluate the release profile of the hydrogel.

Materials:

-

Methylene blue

-

Hydrogel prepared as in Protocol 1

-

PBS (pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Drug Loading:

-

Prepare a 1 mg/mL solution of methylene blue in deionized water.

-

Immerse a known weight of dried hydrogel in the methylene blue solution for 24 hours to allow for drug loading.

-

Remove the drug-loaded hydrogel, rinse briefly with deionized water to remove surface-adsorbed drug, and air-dry.

-

-

Drug Release Study:

-

Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

-

At specific time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain a constant volume.

-

Measure the concentration of methylene blue in the collected aliquots using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

-

Calculate the cumulative percentage of drug released over time.

-

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the characterization experiments.

Table 1: Swelling Ratio of Hydrogels with Varying Crosslinker Concentrations at Different pH Values

| Crosslinker Concentration (v/v %) | Swelling Ratio at pH 2.0 (%) | Swelling Ratio at pH 7.4 (%) | Swelling Ratio at pH 9.0 (%) |

| 10 | 450 | 600 | 650 |

| 20 | 300 | 450 | 500 |

| 30 | 200 | 300 | 350 |

Table 2: Compressive Modulus of Hydrogels with Varying Crosslinker Concentrations

| Crosslinker Concentration (v/v %) | Compressive Modulus (kPa) |

| 10 | 15 |

| 20 | 35 |

| 30 | 60 |

Table 3: Cumulative Release of a Model Drug from Hydrogels with Varying Crosslinker Concentrations

| Time (hours) | Cumulative Release from 10% Crosslinker Hydrogel (%) | Cumulative Release from 20% Crosslinker Hydrogel (%) | Cumulative Release from 30% Crosslinker Hydrogel (%) |

| 1 | 25 | 15 | 10 |

| 6 | 60 | 45 | 30 |

| 12 | 85 | 70 | 55 |

| 24 | 98 | 90 | 80 |

Visualizations

Caption: Experimental workflow for hydrogel synthesis and characterization.

References

Application Notes and Protocols for the Quantification of Triethanolamine Suberate

This document provides detailed application notes and protocols for the quantitative analysis of triethanolamine suberate in pharmaceutical and cosmetic formulations. Two primary analytical methods are presented: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with an Evaporative Light Scattering Detector (ELSD).

These methods are designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of triethanolamine suberate.

Application Note 1: Quantification of Triethanolamine Suberate using Normal-Phase HPLC-UV

This method is adapted from established procedures for the analysis of triethanolamine esters and is suitable for quality control and routine analysis.[1]

Chromatographic Conditions

| Parameter | Value |

| Column | Amino (NH2) bonded silica, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (25 °C) |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

Experimental Protocol

1. Reagent and Standard Preparation:

-

Mobile Phase Preparation: Mix n-hexane and isopropanol in a 50:50 volume ratio. Filter through a 0.45 µm membrane filter and degas for 15-20 minutes using sonication.[1]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of triethanolamine suberate reference standard and dissolve in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

2. Sample Preparation (Cream/Lotion):

-

Accurately weigh approximately 1.0 g of the cream or lotion sample into a 50 mL volumetric flask.

-

Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to disperse the sample and extract the triethanolamine suberate.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter prior to injection.

3. Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Quantify the triethanolamine suberate in the samples using the calibration curve.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 10 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 2.5 µg/mL |

| Limit of Quantification (LOQ) | 7.5 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (Recovery) | 98.0% - 102.0% |

Experimental Workflow

Application Note 2: HILIC-ELSD Method for the Quantification of Triethanolamine Suberate

This method is ideal for the analysis of polar compounds like triethanolamine suberate, especially in complex matrices where UV-active interferences may be present. HILIC provides an alternative selectivity to reversed-phase chromatography. The use of an ELSD is advantageous as triethanolamine suberate lacks a strong chromophore.[2][3]

Chromatographic Conditions

| Parameter | Value |

| Column | Zwitterionic HILIC, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 100 mM Ammonium Acetate in Water, pH 5.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 70% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| ELSD Conditions | Nebulizer Temp: 30°C, Evaporator Temp: 50°C, Gas Flow: 1.5 L/min |

Experimental Protocol

1. Reagent and Standard Preparation:

-

Mobile Phase A Preparation: Dissolve ammonium acetate in water to a final concentration of 100 mM. Adjust the pH to 5.0 with acetic acid. Filter through a 0.22 µm membrane filter.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of triethanolamine suberate reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 70:30 mixture of acetonitrile and water to achieve concentrations ranging from 25 µg/mL to 500 µg/mL.

2. Sample Preparation (Pharmaceutical Formulation):

-

Accurately weigh a portion of the formulation equivalent to approximately 10 mg of triethanolamine suberate into a 100 mL volumetric flask.

-

Add 50 mL of a 50:50 mixture of acetonitrile and water and sonicate for 20 minutes to dissolve the active ingredient.

-

Allow the solution to cool to room temperature and dilute to the mark with the same solvent mixture.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

3. Chromatographic Analysis:

-

Equilibrate the HILIC column with the initial mobile phase conditions for at least 45 minutes to ensure a stable water layer on the stationary phase.

-

Inject the standard solutions to generate a calibration curve (log-log transformation is often required for ELSD data).

-

Inject the prepared sample solutions.

-

Quantify the triethanolamine suberate in the samples using the calibration curve.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 25 - 500 µg/mL |

| Correlation Coefficient (r²) | > 0.998 (log-log plot) |

| Limit of Detection (LOD) | 10 µg/mL |

| Limit of Quantification (LOQ) | 30 µg/mL |

| Precision (%RSD) | < 3.0% |

| Accuracy (Recovery) | 97.0% - 103.0% |